molecular formula C12H23NO3 B1674257 Picaridin CAS No. 119515-38-7

Picaridin

Cat. No. B1674257
M. Wt: 229.32 g/mol
InChI Key: QLHULAHOXSSASE-UHFFFAOYSA-N
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Description

Picaridin, also known as Icaridin or hydroxy-ethyl isobutyl piperidine carboxylate, is a cyclic amine and a member of the piperidine chemical family . It was synthesized by Bayer in the 1980s based on molecular modeling . It has been commonly used as a topically-applied insect repellent in various countries .


Synthesis Analysis

Picaridin was first synthesized in the 1980s . A three-step synthesis based on a chiral Diels-Alder reaction and diastereomeric resolution of 2-methylpiperidine was developed to prepare the compound .


Molecular Structure Analysis

The molecular formula of Picaridin is C12H23NO3 . The structural formula is as follows: N HO O H3C CH3 O .


Chemical Reactions Analysis

Picaridin repels insects and makes them less likely to bite. It seems to block mosquitoes from sensing their prey . Picaridin doesn’t kill insects .


Physical And Chemical Properties Analysis

Picaridin is a synthetic compound that was made to resemble the natural compound piperine, which is found in the group of plants that are used to produce black pepper .

Scientific Research Applications

Insect Repellent Efficacy and Formulations

Picaridin, also known as Icaridin, has been highlighted as a potent repellent against a wide range of insects, including mosquitoes, ticks, and flies. Its efficacy matches or even surpasses that of DEET (N,N-diethyl-3-methylbenzamide), the standard in insect repellency, but with a better safety profile. Picaridin's advantage lies in its less toxic nature, making it suitable for wider demographic use, including children and pregnant women. Moreover, its formulations have evolved to include controlled release systems (CRS) to enhance duration and effectiveness, with research focusing on micro and nanocapsules for improved performance and reduced systemic toxicity (Tavares et al., 2018).

Safety And Hazards

Picaridin is considered practically nontoxic if inhaled . Some people have had skin irritation from using products containing Picaridin, although this is very uncommon . If Picaridin gets into someone’s eyes, it may also cause irritation . When researchers fed large doses of Picaridin to rats, the rats lost weight and their kidneys were affected .

Future Directions

Considering its excellent performance and potential to protect against early and outdoor biting vectors, as well as its higher acceptability as compared to DEET, Picaridin is an appropriate product to evaluate the epidemiological impact of large scale use of topical repellents on arthropod borne diseases .

properties

IUPAC Name

butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate
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InChI

InChI=1S/C12H23NO3/c1-3-10(2)16-12(15)13-8-5-4-6-11(13)7-9-14/h10-11,14H,3-9H2,1-2H3
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InChI Key

QLHULAHOXSSASE-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)OC(=O)N1CCCCC1CCO
Source PubChem
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Molecular Formula

C12H23NO3
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DSSTOX Substance ID

DTXSID0034227
Record name Icaridin
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Molecular Weight

229.32 g/mol
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Physical Description

Colorless liquid; [Merck Index]
Record name Picaridin
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Boiling Point

296 °C, BP: 208 °C at 1013 hPa
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Solubility

Insoluble, In water, 8.2 g/L (pH 4-9); 8.6 g/L (unbuffered), at 20 °C, In water, 8.2X10+3 mg/L at 20 °C, pH 4-9, In acetone, 7520 g/L at 20 °C
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Density

1.07 at 20 °C
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Vapor Pressure

0.00044 [mmHg], VP: 3.4X10-4 hPa at 20 °C; 5.9X10-4 hPa at 25 °C; 7.1X10-3 hPa at 50 °C, 4.43X10-4 mm Hg at 25 °C
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Mechanism of Action

The exact mechanism and target molecules of icaridin repelling insects are not fully understood; it is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect's inability to recognize its host's cues. It is also suggested that icaridin may bind to odorant binding protein 1 (AgamOBP1) at different binding sites. A study demonstrated that icaridin inhibited the odorant-induced responses of AaOR2 and AaOR8 expressed in Xenopus oocytes, leading to altered olfactory inputs by olfactory sensory neurons (OSN)., DEET, 2-undecanone (2-U), IR3535 and Picaridin are widely used as insect repellents to prevent interactions between humans and many arthropods including mosquitoes. Their molecular action has only recently been studied, yielding seemingly contradictory theories including odorant-dependent inhibitory and odorant-independent excitatory activities on insect olfactory sensory neurons (OSNs) and odorant receptor proteins (ORs). Here we characterize the action of these repellents on two Aedes aegypti ORs, AaOR2 and AaOR8, individually co-expressed with the common co-receptor AaOR7 in Xenopus oocytes; these ORs are respectively activated by the odors indole (AaOR2) and (R)-(-)-1-octen3-ol (AaOR8), odorants used to locate oviposition sites and host animals. In the absence of odorants, DEET activates AaOR2 but not AaOR8, while 2-U activates AaOR8 but not AaOR2; IR3535 and Picaridin do not activate these ORs. In the presence of odors, DEET strongly inhibits AaOR8 but not AaOR2, while 2-U strongly inhibits AaOR2 but not AaOR8; IR3535 and Picaridin strongly inhibit both ORs. These data demonstrate that repellents can act as olfactory agonists or antagonists, thus modulating OR activity, bringing concordance to conflicting models.
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Product Name

Icaridin

Color/Form

Colorless liquid

CAS RN

119515-38-7
Record name Icaridin
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Record name sec-butyl 2-(2-hydroxyethyl)piperidine-1- carboxylate/Icaridine (Icaridine)
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Melting Point

< -170, < -170 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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